Cas no 134779-41-2 (1H-1,2,4-Triazole-1-ethanol,a-(2,4-difluorophenyl)-a-[(1S)-1-(methylsulfonyl)ethyl]-,(aS)-)

1H-1,2,4-Triazole-1-ethanol,a-(2,4-difluorophenyl)-a-[(1S)-1-(methylsulfonyl)ethyl]-,(aS)- structure
134779-41-2 structure
Product Name:1H-1,2,4-Triazole-1-ethanol,a-(2,4-difluorophenyl)-a-[(1S)-1-(methylsulfonyl)ethyl]-,(aS)-
CAS No:134779-41-2
MF:C13H15F2N3O3S
MW:331.338308572769
CID:196221
PubChem ID:456601
Update Time:2025-04-19

1H-1,2,4-Triazole-1-ethanol,a-(2,4-difluorophenyl)-a-[(1S)-1-(methylsulfonyl)ethyl]-,(aS)- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole-1-ethanol,a-(2,4-difluorophenyl)-a-[(1S)-1-(methylsulfonyl)ethyl]-,(aS)-
    • (2R,3R)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol
    • (2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol
    • (2S,3S)-2-(2,4-difluorophenyl)-3-(methylsulfonyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
    • (S,S)-SCH 39304
    • 1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-difluorophenyl)-alpha-((1S)-1-(methylsulfonyl)ethyl)-, (alphaS)-
    • 1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-difluorophenyl)-alpha-(1-(methylsulfonyl)ethyl)-, (S-(R*,R*))-
    • Sch 42426
    • (S,S)1-[1-(Methylsulfonyl)ethyl]-1-[1- triazolomethyl]-2,4-difluorophenylmethanol
    • UNII-7MT8GQZ4EH
    • Sch-42426
    • CHEMBL2368326
    • SCH-39304, (-)-
    • 1H-1,2,4-TRIAZOLE-1-ETHANOL, .ALPHA.-(2,4-DIFLUOROPHENYL)-.ALPHA.-((1S)-1-(METHYLSULFONYL)ETHYL)-, (.ALPHA.S)-
    • SCH-39304, (S,S)-
    • DTXSID10158940
    • (2S,3S)-2-(2,4-Difluorophenyl)-3-Methylsulfonyl-1-(1,2,4-Triazol-1-ylButan-2-Ol
    • GENACONAZOLE, (-)-
    • SM8668(S ISOMER)
    • 7MT8GQZ4EH
    • 1H-1,2,4-Triazole-1-ethanol, .alpha.-(2,4-difluorophenyl)-.alpha.-[(1S)-1-(methylsulfonyl)ethyl]-, (.alpha.S)-
    • AKOS040749451
    • DTXSID50873221
    • SCHEMBL8937907
    • SCH42426
    • 134779-41-2
    • Inchi: 1S/C13H15F2N3O3S/c1-9(22(2,20)21)13(19,6-18-8-16-7-17-18)11-4-3-10(14)5-12(11)15/h3-5,7-9,19H,6H2,1-2H3/t9-,13-/m0/s1
    • InChI Key: HFGZFHCWKKQGIS-ZANVPECISA-N
    • SMILES: S(C)([C@@H](C)[C@](C1C=CC(=CC=1F)F)(CN1C=NC=N1)O)(=O)=O

Computed Properties

  • Exact Mass: 331.08
  • Monoisotopic Mass: 331.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 487
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 93.5Ų

Experimental Properties

  • Density: 1.42
  • Boiling Point: 594.3°Cat760mmHg
  • Flash Point: 313.2°C
  • Refractive Index: 1.586
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